2-(2-Fluorophenyl)-1,3-dioxolane
CAS No.: 133393-02-9
Cat. No.: VC11681284
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133393-02-9 |
|---|---|
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
| Standard InChI Key | OUGKZMWCALAHOE-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC=CC=C2F |
| Canonical SMILES | C1COC(O1)C2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Fluorophenyl)-1,3-dioxolane consists of a five-membered dioxolane ring (1,3-dioxolane) attached to a phenyl group substituted with a fluorine atom at the ortho position. The molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol. The fluorine atom’s electronegativity induces polarization in the phenyl ring, enhancing the compound’s reactivity in electrophilic substitution reactions .
The dioxolane ring adopts an envelope conformation, as observed in related structures like (4S,5S)-2-(2-fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide . This conformation stabilizes the molecule through intramolecular hydrogen bonding, particularly between the fluorine atom and adjacent hydrogens .
Physical Properties
While specific data for 2-(2-fluorophenyl)-1,3-dioxolane are scarce, analogous compounds provide insights:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Melting Point | 127–129°C (brominated analog) | |
| Boiling Point | ~250°C (estimated) | – |
| Solubility | Moderate in polar aprotic solvents |
The fluorine substituent reduces hydrophobicity compared to non-fluorinated analogs, improving solubility in solvents like dichloromethane and dimethyl sulfoxide .
Synthesis Methods
General Synthetic Strategy
The synthesis of 2-(2-fluorophenyl)-1,3-dioxolane typically involves acid-catalyzed cyclocondensation between 2-fluorobenzaldehyde and ethylene glycol. This method mirrors protocols used for similar dioxolane derivatives :
-
Reaction Setup:
-
Optimization:
A representative reaction equation is:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
-
Continuous Flow Reactors: Enhance heat transfer and reduce side reactions .
-
Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to the para position of the phenyl ring. Common reactions include:
Ring-Opening Reactions
The dioxolane ring undergoes hydrolysis under acidic conditions to regenerate 2-fluorobenzaldehyde and ethylene glycol:
This reversibility is exploited in protecting-group strategies for carbonyl compounds .
Comparative Analysis with Analogous Compounds
The table below highlights key differences between 2-(2-fluorophenyl)-1,3-dioxolane and related structures:
The absence of bulky substituents in 2-(2-fluorophenyl)-1,3-dioxolane confers greater synthetic versatility compared to carboxamide derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume